

Comparative study of antimony pentasulfide and tin sulfide for solar cells

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Compound of Interest

Compound Name: Antimony pentasulfide

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A Comparative Guide to Antimony Trisulfide and Tin Sulfide for Solar Cell Applications

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, cost-effective, and environmentally benign materials for next-generation solar cells has led to significant research into earth-abundant chalcogenides. Among these, antimony trisulfide (Sb_2S_3) and tin sulfide (SnS) have emerged as promising candidates for thin-film photovoltaic applications. Both materials are composed of abundant and non-toxic elements, a significant advantage over current thin-film technologies that rely on scarce or toxic materials like indium, gallium, and cadmium. This guide provides an objective comparison of the performance of Sb_2S_3 and SnS in solar cells, supported by experimental data, and details the methodologies for their fabrication and characterization.

Performance Comparison

Antimony trisulfide and tin sulfide possess distinct optoelectronic properties that influence their performance as solar absorber layers. Sb_2S_3 typically has a wider bandgap than SnS , which can lead to higher open-circuit voltages but potentially lower short-circuit currents. The overall power conversion efficiency (PCE) is dependent on a combination of factors, including the quality of the absorber layer, the device architecture, and the interfaces with other layers in the solar cell.

Quantitative Data Summary

The following table summarizes the key performance parameters of recently reported antimony trisulfide and tin sulfide solar cells. It is important to note that these results are from different studies and the device fabrication processes may vary.

Parameter	Antimony Trisulfide (Sb ₂ S ₃)	Tin Sulfide (SnS)
Power Conversion Efficiency (PCE)	Up to 7.69% (hydrothermal deposition)[1], with simulations suggesting potential for over 11%[2]	Certified record of 4.36% (atomic layer deposition) and 3.88% (thermal evaporation)
Open-Circuit Voltage (Voc)	0.31 V to 0.650 V[3][4]	0.053 V to 0.437 V[5][6]
Short-Circuit Current Density (Jsc)	0.14 mA/cm ² to 14 mA/cm ² [3][4]	6.92 mA/cm ² to 9.00 mA/cm ² [5]
Fill Factor (FF)	~30% to 66.62%[7]	0.32 to 0.829 (simulated)[5][8]
Bandgap (Eg)	1.7 eV to 1.89 eV[1][7]	~1.3 eV (direct)[9], 1.1 eV (indirect)[10]
Absorption Coefficient (α)	> 10 ⁵ cm ⁻¹ [3]	> 10 ⁴ cm ⁻¹ [11]
Stability	Good intrinsic stability, with some devices retaining over 90% of initial efficiency after six months in air[12].	Stable in acidic and alkaline media[13].

Experimental Protocols

The fabrication of high-quality Sb₂S₃ and SnS thin films is crucial for achieving high-performance solar cells. A variety of deposition techniques have been explored for both materials.

Antimony Trisulfide (Sb₂S₃) Solar Cell Fabrication

A common method for fabricating Sb₂S₃ solar cells is through a hydrothermal deposition process followed by post-annealing.

- **Substrate Preparation:** Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- **Electron Transport Layer (ETL) Deposition:** A compact layer of a suitable ETL, such as cadmium sulfide (CdS), is deposited onto the FTO substrate. This is often done via chemical bath deposition (CBD). For CdS deposition, the substrate is immersed in a solution containing a cadmium source (e.g., cadmium sulfate), a sulfur source (e.g., thiourea), and a complexing agent (e.g., ammonium hydroxide) at a controlled temperature (e.g., 65 °C).
- **Sb₂S₃ Absorber Layer Deposition:** The Sb₂S₃ absorber layer is then grown on the ETL-coated substrate using a hydrothermal method. A precursor solution is prepared by dissolving an antimony source (e.g., antimony trichloride) and a sulfur source (e.g., sodium thiosulfate) in a solvent like deionized water. The substrate is placed in a Teflon-lined stainless-steel autoclave filled with the precursor solution and heated to a specific temperature (e.g., 135 °C) for a set duration (e.g., 225 minutes).^[1]
- **Post-Annealing:** After the hydrothermal growth, the films are annealed at a high temperature (e.g., 350 °C) in an inert atmosphere (e.g., nitrogen) for a short period (e.g., 10 minutes) to improve crystallinity and film quality.^[1]
- **Hole Transport Layer (HTL) and Contact Deposition:** A hole-transporting material, such as spiro-OMeTAD, is often deposited on top of the Sb₂S₃ layer via spin coating.^[1] Finally, a metal back contact (e.g., gold) is deposited by thermal evaporation to complete the device.^[1]

Other fabrication methods for Sb₂S₃ include thermal evaporation^[14], close space sublimation^{[15][16]}, sputtering^[17], and spin coating^[18].

Tin Sulfide (SnS) Solar Cell Fabrication

Thermal evaporation is a widely used technique for the deposition of SnS thin films.

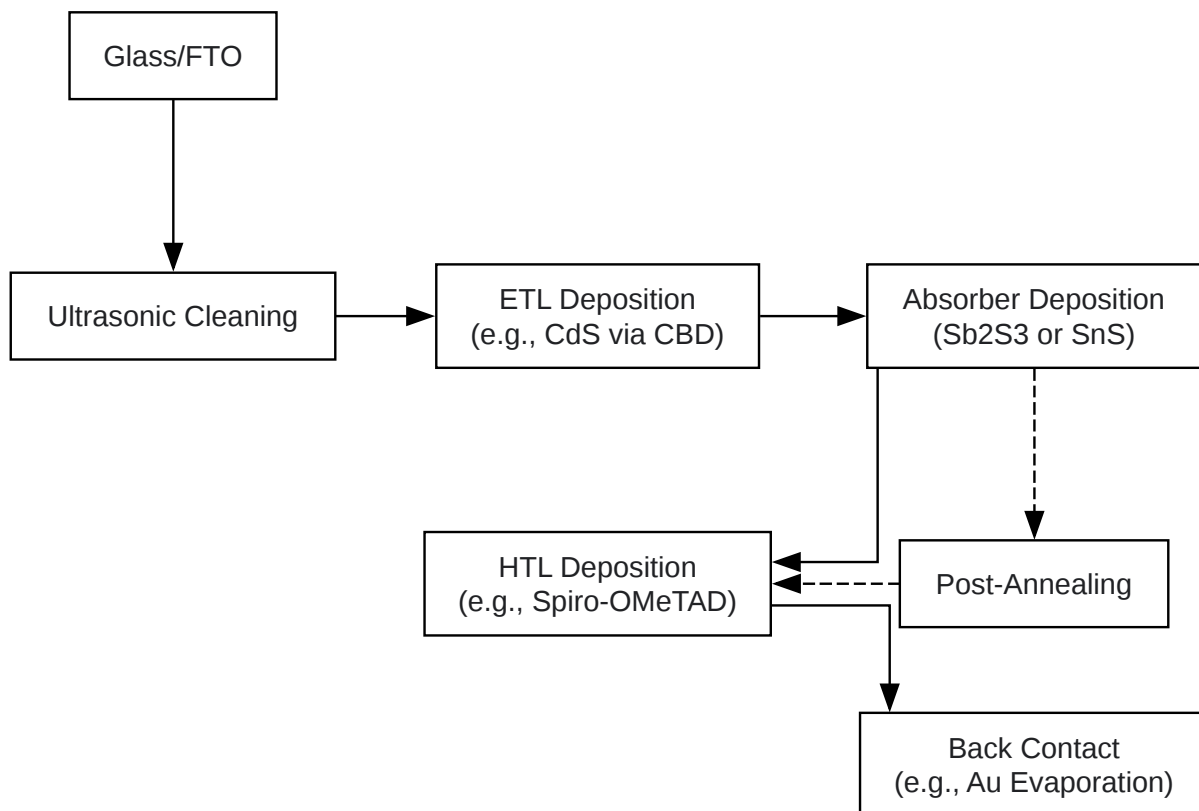
- **Substrate and Back Contact:** The process typically starts with a substrate such as Mo-coated soda-lime glass, where the molybdenum serves as the back contact.

- **SnS Absorber Layer Deposition:** High-purity SnS powder is placed in a crucible within a vacuum chamber. The substrate is positioned above the crucible. The chamber is evacuated to a high vacuum, and the SnS source is heated until it sublimates. The SnS vapor then condenses on the cooler substrate, forming a thin film. The substrate temperature during deposition is a critical parameter that influences the film's properties.
- **Buffer Layer and Window Layer Deposition:** Following the SnS deposition, a buffer layer, commonly CdS, is deposited, often by chemical bath deposition as described for the Sb_2S_3 process. Subsequently, a transparent conducting oxide (TCO) window layer, such as zinc oxide (ZnO) or indium tin oxide (ITO), is deposited, typically by sputtering.
- **Front Contact Grid:** Finally, a metal grid (e.g., Al) is deposited on the TCO layer to facilitate efficient charge collection.

Alternative deposition techniques for SnS include atomic layer deposition (ALD), sputtering, spray pyrolysis^[19], and chemical bath deposition.

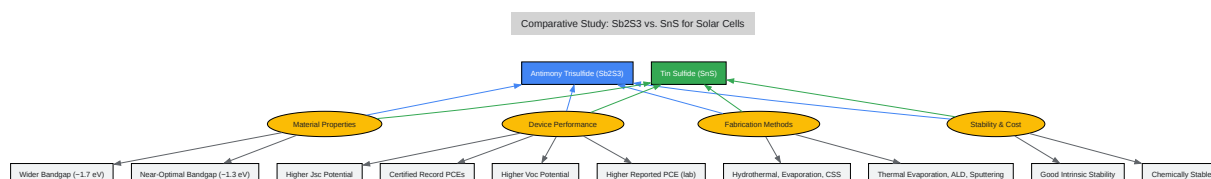
Visualizing the Process and Comparison

To better understand the experimental workflow and the logical comparison between these two materials, the following diagrams are provided.



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A generalized workflow for the fabrication of thin-film solar cells.



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A logical diagram comparing key aspects of Sb₂S₃ and SnS for solar cells.

Conclusion

Both antimony trisulfide and tin sulfide are compelling candidates for future thin-film solar cell technologies due to their earth-abundant and non-toxic nature. Currently, laboratory-scale Sb₂S₃ solar cells have demonstrated higher power conversion efficiencies than their SnS counterparts. The wider bandgap of Sb₂S₃ offers the potential for higher open-circuit voltages, a key factor in achieving high efficiency. However, SnS has a bandgap closer to the optimal value for single-junction solar cells, which could theoretically lead to higher short-circuit current densities.

The choice between Sb₂S₃ and SnS will depend on further research and development aimed at optimizing material quality, device architecture, and manufacturing processes. Advances in areas such as defect passivation, interface engineering, and scalable deposition techniques will be critical in unlocking the full potential of these promising photovoltaic materials. Researchers should consider the trade-offs in optoelectronic properties and the specific requirements of their intended application when selecting between these two materials.

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